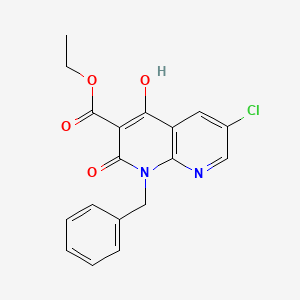

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 179063-99-1. It has a molecular weight of 358.78 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15ClN2O4/c1-2-25-18 (24)14-15 (22)13-8-12 (19)9-20-16 (13)21 (17 (14)23)10-11-6-4-3-5-7-11/h3-9,14H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a melting point range of 152 - 154 degrees Celsius . Its physical form and other properties are not specified in the search results.Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

One of the primary applications of Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate analogs is in the development of antibacterial agents. For instance, Egawa et al. (1984) synthesized a series of pyridonecarboxylic acids, including analogs with amino- and/or hydroxy-substituted cyclic amino groups, showing notable antibacterial activity. This study highlighted the importance of the N-1 substituent in enhancing antibacterial efficacy, with certain compounds outperforming existing antibiotics like enoxacin (Egawa et al., 1984). Hirose et al. (1982) also contributed to this area by developing 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids, further emphasizing the role of cyclic amines in enhancing antibacterial properties (Hirose et al., 1982).

Microwave-Assisted Synthesis

Leyva-Ramos et al. (2017) demonstrated a microwave-assisted method for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, showcasing a significant reduction in synthesis time and steps. This approach underlines the compound's role as a key intermediate for creating naphthyridone derivatives with a broad spectrum of biological activity (Leyva-Ramos et al., 2017).

Structure-Activity Relationships

Matsumoto et al. (1984) explored the structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, identifying critical substituents at C-1, C-6, and C-7 that influence antibacterial activity. This research highlights the nuanced interplay between molecular structure and biological efficacy, paving the way for the development of new antibacterial agents with optimized properties (Matsumoto et al., 1984).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-2-25-18(24)14-15(22)13-8-12(19)9-20-16(13)21(17(14)23)10-11-6-4-3-5-7-11/h3-9,22H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLOKZZQNYIHNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715873 |

Source

|

| Record name | Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

CAS RN |

179063-99-1 |

Source

|

| Record name | Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)

![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)